molecular formula C12H11Cl2N3O2S B5536118 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5536118
M. Wt: 332.2 g/mol
InChI Key: SJKWETAEUZHLRK-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves a multi-step process. The starting reagent is 5-amino-1,3,4-thiadiazole-2-thiol. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound. The reaction conditions typically involve the use of dichloroacetic acid and other reagents under controlled temperatures and pH levels .

Chemical Reactions Analysis

2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its anticancer activity.

    Medicine: Research indicates its potential use as an anticancer agent, with studies showing activity against various cancer cell lines.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with cellular targets. The compound is believed to exert its effects by inhibiting specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The molecular targets and pathways involved include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide include other thiadiazole derivatives such as:

Biological Activity

2,2-Dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

CxHyCl2N3O2S\text{C}_x\text{H}_y\text{Cl}_2\text{N}_3\text{O}_2\text{S}

The synthesis involves a multi-step process starting from 5-amino-1,3,4-thiadiazole-2-thiol. The synthetic strategy includes alkylation and acylation reactions under controlled conditions using dichloroacetic acid and other reagents. The resulting compound exhibits significant biological activity attributed to its thiadiazole moiety.

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)0.28Induction of apoptosis
HCT116 (Colon Cancer)3.29Inhibition of cell proliferation
HepG2 (Liver Cancer)0.52Cell cycle arrest in G0/G1 phase
A549 (Lung Cancer)10.0Inhibition of topoisomerase II

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values signify higher potency.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may act through several pathways:

  • Apoptosis Induction : The compound has been shown to increase the proportion of apoptotic cells significantly when treated with concentrations as low as 0.28 µM in MCF-7 cells.
  • Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest at the G0/G1 phase in HepG2 cells, indicating a potential mechanism for its anticancer effects.
  • Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase.

Study on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers after 48 hours of exposure. The study reported an increase in apoptotic cell populations by up to 4.65 times compared to untreated controls .

In Vivo Studies

In vivo studies involving tumor-bearing mice have shown promising results regarding the targeting ability of this compound towards sarcoma cells. The radioactive tracing studies confirmed its accumulation in tumor tissues, suggesting potential for targeted therapy .

Properties

IUPAC Name

2,2-dichloro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c1-19-8-4-2-7(3-5-8)6-9-16-17-12(20-9)15-11(18)10(13)14/h2-5,10H,6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWETAEUZHLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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